molecular formula C41H78O4Si2 B044284 1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate CAS No. 223259-26-5

1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Cat. No.: B044284
CAS No.: 223259-26-5
M. Wt: 691.2 g/mol
InChI Key: KDMVHNWBBNDCOH-YKIHZAAXSA-N
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Description

(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple double bonds and a silyl ether group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic acid typically involves multiple steps, including the formation of the eicosatetraenoic acid backbone and the introduction of the silyl ether groups. Common synthetic routes may involve:

    Formation of the Eicosatetraenoic Acid Backbone: This step often involves the use of polyunsaturated fatty acids as starting materials, which are subjected to various chemical reactions to introduce the desired double bonds.

    Introduction of Silyl Ether Groups: The silyl ether groups are introduced through reactions with tris(1-methylethyl)silyl chloride under specific conditions, such as the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic acid can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The silyl ether groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Tetrabutylammonium fluoride in a polar solvent like tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of epoxides or diols.

    Reduction: Saturated eicosatetraenoic acid derivatives.

    Substitution: Replacement of silyl ether groups with hydroxyl groups.

Scientific Research Applications

(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in the metabolism of fatty acids, such as cyclooxygenases and lipoxygenases.

    Pathways Involved: It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Comparison with Similar Compounds

Similar Compounds

    Arachidonic Acid: Another polyunsaturated fatty acid with similar biological functions.

    Eicosapentaenoic Acid (EPA): A polyunsaturated fatty acid with anti-inflammatory properties.

    Docosahexaenoic Acid (DHA): Known for its role in brain health and anti-inflammatory effects.

Uniqueness

(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic acid is unique due to its silyl ether groups, which confer distinct chemical properties and potential biological activities not observed in other similar compounds.

Properties

IUPAC Name

1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H78O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-41(42)45-40(32-43-46(34(2)3,35(4)5)36(6)7)33-44-47(37(8)9,38(10)11)39(12)13/h18-19,21-22,24-25,27-28,34-40H,14-17,20,23,26,29-33H2,1-13H3/b19-18-,22-21-,25-24-,28-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMVHNWBBNDCOH-YKIHZAAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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